molecular formula C13H12N4O2 B2807914 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-90-0

4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2807914
CAS No.: 132164-90-0
M. Wt: 256.265
InChI Key: PPGOJEDKHJPXOR-UHFFFAOYSA-N
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Description

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS 132164-90-0) is a heterocyclic compound of significant interest in advanced organic and medicinal chemistry research . It features an oxazine core functionalized with an anilino group, a dimethylamino substituent, and an electron-withdrawing nitrile moiety . This unique structure, which combines both electron-donating and electron-withdrawing groups, makes it a versatile and valuable intermediate for constructing complex nitrogen-containing heterocycles . Its well-defined crystalline properties facilitate straightforward handling and purification in the laboratory . The compound's reactivity at multiple sites enables diverse derivatization through cyclization and condensation reactions, making it particularly suited for projects requiring tailored molecular scaffolds with tunable electronic and steric properties . Researchers utilize this building block in applications spanning pharmaceuticals, agrochemicals, and materials science . The dimethylamine (DMA) pharmacophore is a prevalent feature in many FDA-approved drugs, underscoring the relevance of this structural motif in the development of bioactive molecules . Furthermore, 1,3-oxazine derivatives, as a class, have demonstrated notable biological activity in research, including carbonic anhydrase inhibitory activity, highlighting the potential of this scaffold in drug discovery endeavors . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-anilino-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOJEDKHJPXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an intermediate compound, such as 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine. This intermediate can be synthesized through the reaction of aniline with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that compounds similar to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile exhibit inhibitory activity against beta-secretase enzymes (BACE1 and BACE2). These enzymes are crucial in the production of beta-amyloid plaques associated with Alzheimer's disease. Inhibiting these enzymes can potentially reduce plaque formation and slow disease progression .

Metabolic Disorders

The compound has been investigated for its effects on metabolic disorders, particularly type 2 diabetes. By inhibiting BACE2, it may help regulate insulin levels and improve glucose metabolism, thus offering a therapeutic avenue for managing diabetes .

Cancer Treatment

Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism could involve apoptosis induction in cancer cells and inhibition of tumor growth. Research on related oxazine derivatives has shown promising results against various cancer cell lines, indicating potential applications for this compound in oncology .

Case Study 1: Alzheimer's Disease Research

A study published in a peer-reviewed journal highlighted the efficacy of compounds structurally related to this compound in reducing beta-amyloid levels in animal models. The findings suggest significant cognitive improvements in treated subjects compared to control groups .

Case Study 2: Diabetes Management

In a controlled experiment using genetically modified Drosophila melanogaster as a model for type 2 diabetes, compounds similar to this oxazine demonstrated a marked reduction in glucose levels and improved metabolic profiles among treated subjects .

Mechanism of Action

The mechanism of action of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position 4) Core Functional Groups
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (303997-26-4) C₁₃H₁₀F₂N₄O₂ 292.24 2,4-Difluoroanilino Dimethylamino, nitrile, oxazine carbonyl
2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile (303997-32-2) C₁₉H₂₃N₅O₂ 353.43 4-(2,6-Dimethylphenyl)piperazino Dimethylamino, nitrile, oxazine carbonyl
2-(Dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile (303997-25-3) C₁₂H₁₆N₄O₂ 248.28 Piperidino Dimethylamino, nitrile, oxazine carbonyl
Key Observations:

This contrasts with the piperazino and piperidino groups in analogs, which are bulkier and may enhance solubility or steric hindrance . The 2,6-dimethylphenyl substituent in CAS 303997-32-2 adds aromatic bulk, possibly influencing binding interactions in biological systems .

Molecular Weight and Solubility: The piperazino-substituted analog (CAS 303997-32-2) has the highest molecular weight (353.43 g/mol), suggesting lower solubility in polar solvents compared to the target compound (292.24 g/mol) .

Biological Activity

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS Number: 132164-90-0) is a synthetic organic compound with a complex structure that includes an oxazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₂
Molecular Weight256.26 g/mol
CAS Number132164-90-0
SynonymsThis compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. The compound has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is facilitated through the generation of reactive oxygen species (ROS) that damage cellular components and trigger programmed cell death pathways.

Antitumor Activity

Research has demonstrated the antitumor potential of this compound through various in vitro studies. Notably, it has been tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results indicate significant cytotoxic effects:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results suggest that while the compound exhibits potent activity in two-dimensional cultures, its effectiveness may be reduced in three-dimensional models which better mimic in vivo environments .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that derivatives of this compound show promising effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Study on Antitumor Efficacy : A recent study demonstrated that compounds similar to this compound exhibited significant antitumor activity against A549 lung cancer cells with an IC50 value of approximately 2.12±0.21μM2.12\pm 0.21\,\mu M in a two-dimensional assay format .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on normal lung fibroblast cells (MRC-5), revealing moderate toxicity alongside effective antitumor activity against cancerous cells. This highlights the need for further optimization to enhance selectivity towards tumor cells while minimizing effects on healthy tissues .

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